ドパミン
概要
説明
ドペキサミンは、主に心臓手術後の心不全の管理と心拍出量の改善のために医療現場で使用される、ドーパミンの人工アナログです . ドペキサミンは、β2アドレナリン受容体と末梢ドーパミン受容体D1およびD2を刺激することにより作用し、心拍出量の増加と末梢血管床への血流の改善をもたらします .
2. 製法
ドペキサミンの合成は、中間体の調製から始まるいくつかの段階を経て行われます。一般的な合成経路には以下が含まれます。
ベンゼン-1,2-ジオール構造の形成: ベンゼン誘導体の水酸化が関与します。
エチルアミン側鎖の結合: この段階では、ベンゼン-1,2-ジオールとエチルアミンを制御された条件下で反応させます。
最終化合物の形成: 最後の段階では、中間体とフェニルエチルアミンを反応させてドペキサミンを形成します.
ドペキサミンの工業生産方法は類似していますが、大規模生産向けに最適化されており、高収率と高純度が保証されています。これらの方法は、多くの場合、効率を向上させるために、高度な触媒と最適化された反応条件を使用しています。
科学的研究の応用
ドペキサミンは、以下を含む幅広い科学研究用途を持っています。
化学: カテコールアミンとその誘導体の挙動を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用に対する影響について調査されています。
作用機序
ドペキサミンは、β2アドレナリン受容体と末梢ドーパミン受容体D1およびD2を刺激することにより作用を発揮します . これにより、心拍出量の増加と末梢血管床への血流の改善がもたらされます。 さらに、ドペキサミンはノルエピネフリンの神経再取り込みを阻害し、心血管効果をさらに強化します .
生化学分析
Biochemical Properties
Dopexamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stimulates beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2 . These interactions lead to increased cardiac output and enhanced blood flow to peripheral vascular beds . Additionally, dopexamine inhibits the neuronal re-uptake of norepinephrine, further contributing to its cardiovascular effects .
Cellular Effects
Dopexamine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By stimulating beta-2 adrenergic receptors and dopamine receptors D1 and D2, dopexamine enhances cardiac contractility and vasodilation . This results in improved tissue perfusion and oxygen delivery, which are critical for cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of dopexamine involves its binding interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions trigger a cascade of intracellular signaling events that lead to increased cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and vasodilation . Additionally, dopexamine inhibits the neuronal re-uptake of norepinephrine, which prolongs its action and contributes to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dopexamine have been observed to change over time. Studies have shown that dopexamine maintains its stability and efficacy over short-term administration . The compound’s stability and sustained action are crucial for its therapeutic applications in clinical settings .
Dosage Effects in Animal Models
The effects of dopexamine vary with different dosages in animal models. At lower doses, dopexamine effectively increases cardiac output and improves tissue perfusion without significant adverse effects . At higher doses, dopexamine may cause tachycardia, hypertension, and other cardiovascular complications . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects .
Metabolic Pathways
Dopexamine is involved in several metabolic pathways, primarily through its interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions influence metabolic flux and metabolite levels, contributing to its cardiovascular effects .
Transport and Distribution
Dopexamine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of dopexamine is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the site of action .
Subcellular Localization
The subcellular localization of dopexamine is essential for its activity and function. Dopexamine is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that dopexamine exerts its effects at the appropriate cellular sites, contributing to its therapeutic efficacy .
準備方法
The synthesis of dopexamine involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:
Formation of the benzene-1,2-diol structure: This involves the hydroxylation of benzene derivatives.
Attachment of the ethylamine side chain: This step involves the reaction of the benzene-1,2-diol with ethylamine under controlled conditions.
Formation of the final compound: The final step involves the reaction of the intermediate with phenylethylamine to form dopexamine.
Industrial production methods for dopexamine are similar but are optimized for large-scale production, ensuring high yield and purity. These methods often involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.
化学反応の分析
ドペキサミンは、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: ドペキサミンは、反応性中間体であるキノンを形成するために酸化される可能性があります。
還元: 還元反応は、ドペキサミンを対応するアミンに変換することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
ドペキサミンは、β2アドレナリン受容体とドーパミン受容体の両方に作用するという二重の作用でユニークです。類似の化合物には以下が含まれます。
ドーパミン: 受容体活性は似ていますが、薬物動態特性が異なる、自然発生するカテコールアミンです.
ドペキサミンのβ2アドレナリン受容体とドーパミン受容体のユニークな組み合わせは、これらの他の化合物とは異なり、独特の治療プロフィールを提供します。
特性
IUPAC Name |
4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJORHCUPVNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86484-91-5 (di-hydrochloride) | |
Record name | Dopexamine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048666 | |
Record name | Dopexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86197-47-9 | |
Record name | Dopexamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86197-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopexamine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopexamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dopexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOPEXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dopexamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。